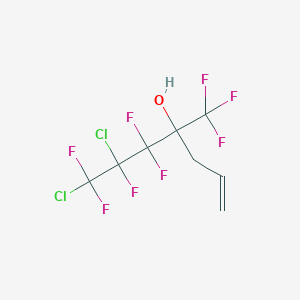
6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol is a chemical compound known for its unique structure and properties This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, as well as a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol typically involves multiple steps, starting from readily available precursors. The process may include halogenation reactions, where chlorine and fluorine atoms are introduced into the molecular structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, stringent safety measures are implemented to handle the reactive halogenated intermediates and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules with specific functionalities.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: The compound is utilized in the production of specialty chemicals, including agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol exerts its effects involves interactions with molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloro-5,5,6,7,7-pentafluorohept-1-en-4-ol: Lacks the trifluoromethyl group, resulting in different chemical properties.
5,5,6,7,7-Pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol:
6,7-Dichloro-5,5,6,7,7-pentafluoroheptan-4-ol: Saturated analog with different chemical behavior.
Uniqueness
6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol stands out due to its combination of halogen atoms and the trifluoromethyl group, which imparts unique chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
594840-40-1 |
|---|---|
Molecular Formula |
C8H6Cl2F8O |
Molecular Weight |
341.02 g/mol |
IUPAC Name |
6,7-dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol |
InChI |
InChI=1S/C8H6Cl2F8O/c1-2-3-4(19,8(16,17)18)6(12,13)5(9,11)7(10,14)15/h2,19H,1,3H2 |
InChI Key |
BZIAMCOFUCEUEE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(C(C(F)(F)Cl)(F)Cl)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


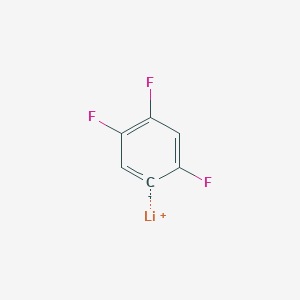
![3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid](/img/structure/B12571739.png)
![4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid](/img/structure/B12571740.png)
![2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12571746.png)
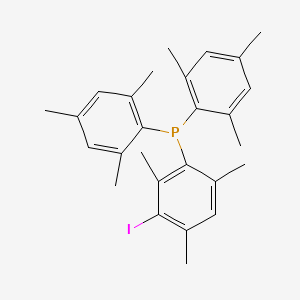
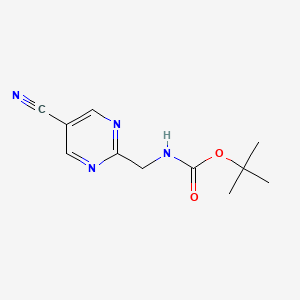
![N-([1,1'-Biphenyl]-2-yl)-2-hydroxy-5-(trifluoromethyl)benzamide](/img/structure/B12571782.png)
![{[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene](/img/structure/B12571787.png)
![2-[(Methanesulfonyl)amino]phenyl benzoate](/img/structure/B12571795.png)
![Diethyl [amino(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12571803.png)
![1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine](/img/structure/B12571810.png)
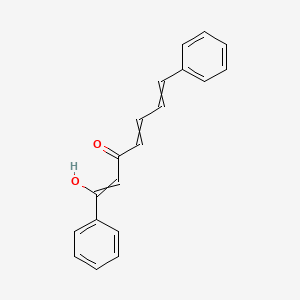
![Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium](/img/structure/B12571820.png)
![Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-](/img/structure/B12571821.png)
